Divergent Cyclisation Outcome Dictated by the 3‑Acetic Acid Motif
The 1‑methyl‑3‑acetic acid regioisomer directs cyclisation with triethylorthoformate toward a cyclic imide product rather than the expected dihydropyrazolo[4,3‑c]pyridin‑4‑one. This outcome is general to 1‑substituted‑2‑(5‑amino‑4‑carbamoyl‑1H‑pyrazol‑3‑yl)acetic acids and contrasts with literature precedence for related analogs [1]. The structural reassignment was confirmed by ¹³C NMR and X‑ray crystallography [1].
| Evidence Dimension | Cyclisation product identity |
|---|---|
| Target Compound Data | Cyclic imide (unexpected product) [1] |
| Comparator Or Baseline | Literature-reported dihydropyrazolo[4,3‑c]pyridin‑4‑one [1] |
| Quantified Difference | Qualitative divergence in product structure; confirmed by X‑ray crystallography vs. literature claim [1]. |
| Conditions | Reaction with triethylorthoformate in acidic medium [1]. |
Why This Matters
This demonstrates that the 1‑methyl‑3‑acetic acid substitution pattern provides a unique entry into alternative bicyclic scaffolds that are not accessible from other regioisomers, directly impacting synthetic route design and scaffold patent novelty.
- [1] Smyth, L. A., et al. (2007). Divergent cyclisations of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids with formyl and acetyl electrophiles. Tetrahedron, 63(39), 9627‑9634. View Source
